molecular formula C6H12O4 B7707012 Trimethylolmethyl ketone CAS No. 4852-67-9

Trimethylolmethyl ketone

Cat. No.: B7707012
CAS No.: 4852-67-9
M. Wt: 148.16 g/mol
InChI Key: YXCDZXGJZDGMEP-UHFFFAOYSA-N
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Description

Its hypothetical formula is (HOCH₂)₃C-CO-R, where R represents an alkyl or aryl group. This structure combines the reactivity of a ketone with the polyol functionality, enabling applications in crosslinking reactions, polymer chemistry, and as intermediates in organic synthesis.

Properties

IUPAC Name

4-hydroxy-3,3-bis(hydroxymethyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-5(10)6(2-7,3-8)4-9/h7-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCDZXGJZDGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263652
Record name 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4852-67-9
Record name 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4852-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolmethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLOLMETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IVE32MD0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

Under alkaline conditions (e.g., aqueous NaOH or KOH), acetone undergoes deprotonation to form an enolate ion, which attacks the carbonyl carbon of formaldehyde. The initial product, a β-hydroxy ketone, undergoes further condensation with excess formaldehyde due to the persistence of enolizable sites. The final product, this compound, arises from triple hydroxymethylation at the α-position of acetone.

Key parameters influencing yield include:

  • Molar ratio of reactants : Excess formaldehyde (≥3:1 relative to acetone) drives complete substitution.

  • Temperature : Reactions typically proceed at 50–70°C to balance kinetics and side-product formation.

  • Catalyst concentration : 10–20% w/w NaOH ensures sustained enolate generation without excessive base degradation.

Despite its simplicity, this method faces challenges in controlling regioselectivity. Competing pathways, such as dehydration to α,β-unsaturated ketones or over-alkylation, necessitate precise pH and temperature control.

Phase-Transfer Catalyzed Alkylation

Patent literature describes a scalable alkylation strategy using phase-transfer catalysis (PTC) to synthesize methyl ketones, which can be adapted for this compound production.

General Protocol and Adaptations

The patented method involves reacting a methyl-sec-alkyl ketone with a hydroxymethyl-containing halide (e.g., chloromethyl ether) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., powdered KOH). For this compound, iterative alkylation steps may be required to introduce three hydroxymethyl groups.

Typical conditions :

  • Solvent : Toluene or dichlorobenzene for improved solubility.

  • Catalyst loading : 5–10 mol% relative to the ketone.

  • Reaction time : 6–12 hours at 70–90°C.

This approach offers higher yields (reported at 60–75% for analogous methyl ketones) compared to traditional aldol condensations, as PTC enhances interfacial reactivity and minimizes hydrolysis. However, the need for hydroxymethyl halides—often unstable intermediates—complicates large-scale applications.

Microbial Biosynthesis (Theoretical Exploration)

Recent advances in metabolic engineering suggest potential routes for microbial production of methyl ketones, though direct synthesis of this compound remains unexplored.

Pathway Design Considerations

In Escherichia coli, heterologous expression of thioesterases and decarboxylases enables conversion of fatty acid biosynthesis intermediates into methyl ketones. Engineering a strain to overexpress aldehyde dehydrogenases could theoretically reduce β-ketoacyl-ACP derivatives to hydroxymethyl groups, enabling this compound synthesis.

Challenges :

  • Balancing redox cofactors (NADPH/NAD+) during reduction steps.

  • Avoiding toxicity from formaldehyde byproducts.

Comparative Analysis of Methods

Method Yield Scalability Complexity Citation
Crossed-Aldol CondensationModerateHighLow
Phase-Transfer AlkylationHighModerateModerate
Microbial BiosynthesisTheoreticalLowHigh

The aldol method is favored for laboratory-scale synthesis due to its simplicity, while PTC alkylation provides better yields for industrial applications. Microbial routes, though nascent, represent a sustainable long-term alternative.

Chemical Reactions Analysis

Types of Reactions: Trimethylolmethyl ketone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halogens.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can range from ketones to carboxylic acids.

    Reduction: The primary product is a secondary alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Biofuel Production

Overview
TMK is being investigated as a potential biofuel due to its favorable combustion properties and compatibility with existing diesel engines. Research indicates that methyl ketones, including TMK, can be produced from renewable resources through engineered microbial processes.

Key Findings

  • Microbial Engineering : Escherichia coli has been genetically modified to enhance the production of methyl ketones, achieving significant yields. This process involves manipulating the β-oxidation pathway and overexpressing thioesterases to increase the concentration of TMK and similar compounds in fermentation processes .
  • Combustion Properties : Studies have shown that methyl ketone blends exhibit superior combustion characteristics compared to traditional diesel fuels. Parameters such as flash point, viscosity, and cetane number align well with diesel specifications, making them suitable for use in internal combustion engines .

Case Study
A recent study utilized a novel multiphase loop reactor to produce methyl ketones from glucose using genetically modified Pseudomonas taiwanensis. The resulting product was tested in combustion engines, demonstrating full compatibility and improved combustion efficiency compared to standard diesel fuels .

Flavor and Fragrance Industry

Overview
TMK and its derivatives are also prominent in the flavor and fragrance industry due to their pleasant aromas and stability. They are used as key ingredients in various consumer products.

Key Findings

  • Natural Occurrence : Methyl ketones are naturally produced by plants and fungi, contributing to their role as pheromones and natural insecticides. Their presence in essential oils enhances flavor profiles in food products .
  • Synthesis Methods : Innovative synthesis methods have been developed for producing deuterated methyl ketones that serve as flavoring agents in food and beverages. These methods emphasize efficiency and practicality, facilitating large-scale production .

Chemical Synthesis

Overview
TMK is utilized as an intermediate in various chemical syntheses, particularly for producing other valuable compounds.

Key Findings

  • Versatile Reagent : TMK can be employed in reactions that yield more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse synthetic pathways, making it a valuable building block in organic chemistry .
  • Environmental Benefits : The production processes for TMK often utilize renewable resources, aligning with green chemistry principles aimed at reducing environmental impact .

Data Tables

Application AreaKey PropertiesNotable Studies/Findings
Biofuel ProductionHigh cetane number, low emissionsEngine tests show compatibility with diesel engines; produced via engineered microbes
Flavor & FragrancePleasant aroma, stable under heatUsed in food products; synthesized efficiently
Chemical SynthesisReactive intermediateValuable in pharmaceuticals; produced sustainably

Mechanism of Action

The mechanism of action of trimethylolmethyl ketone involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl groups can form hydrogen bonds, making it a good candidate for interactions with biological molecules. In enzymatic reactions, it can act as a substrate or inhibitor, depending on the enzyme’s active site and the reaction conditions.

Comparison with Similar Compounds

Methyl Ethyl Ketone (MEK)

  • Structure : CH₃-C(=O)-CH₂-CH₃.
  • Properties :
    • Boiling Point : 79.6°C .
    • Solubility : Miscible with water (27.5 g/100 mL at 20°C) .
    • Applications : Widely used as a solvent in paints, coatings, and adhesives due to its rapid evaporation rate .
  • Key Differences :
    • MEK lacks hydroxyl groups, making it less polar and more volatile than TMMK.
    • MEK reacts in the iodoform test (indicative of methyl ketones), whereas TMMK’s reactivity depends on its substitution pattern .

Methyl Isobutyl Ketone (MIBK)

  • Structure : (CH₃)₂CH-CH₂-C(=O)-CH₃.
  • Properties :
    • Boiling Point : 116°C .
    • Conformations : Exhibits multiple stable conformers due to rotational flexibility of the isobutyl group, as confirmed by microwave spectroscopy and quantum calculations .
    • Applications : Solvent for resins, pharmaceuticals, and extraction processes.
  • Key Differences: MIBK’s branched alkyl chain reduces water solubility compared to TMMK.

Trifluoromethyl Ketones

  • Structure : R-C(=O)-CF₃.
  • Properties :
    • Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity of the carbonyl, enhancing reactivity in nucleophilic additions .
    • Applications : Key intermediates in pharmaceuticals (e.g., elastase inhibitors) and agrochemicals .
  • Key Differences :
    • Fluorine substituents impart unique stability and reactivity, unlike TMMK’s hydroxymethyl groups.
    • Trifluoromethyl ketones are often synthesized via radical addition or fluorination, whereas TMMK likely undergoes polyol-specific reactions .

Chloromethyl Ketones

  • Structure : R-C(=O)-CH₂-Cl.
  • Properties :
    • Reactivity : The chloromethyl group facilitates nucleophilic substitution, making these ketones useful in peptide synthesis and protease inhibitors .
  • Key Differences :
    • Chlorine’s electronegativity contrasts with TMMK’s hydroxyl groups, leading to divergent reaction pathways (e.g., alkylation vs. oxidation) .

Data Table: Comparative Properties of Ketones

Property TMMK (Hypothetical) MEK MIBK Trifluoromethyl Ketone Chloromethyl Ketone
Boiling Point (°C) >150 (estimated) 79.6 116 80–150 (varies) 180–220 (varies)
Water Solubility High (due to –OH groups) 27.5 g/100 mL 1.9 g/100 mL Low Low
Key Reactivity Crosslinking, esterification Iodoform test, oxidation Conformational flexibility Nucleophilic addition Nucleophilic substitution
Applications Polymers, intermediates Solvents, coatings Extraction, pharmaceuticals Drug synthesis Protease inhibitors

Q & A

Q. How can researchers optimize derivative-based identification methods for this compound in complex matrices?

  • Answer : Screen multiple derivatization agents (e.g., hydrazines, hydroxylamines) to maximize selectivity. Use high-resolution MS/MS to differentiate derivatives from matrix interferences. Validate methods via spike-recovery experiments in representative samples (e.g., biological fluids) .

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